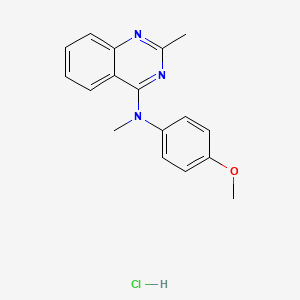

Verubulin Hydrochloride

Description

See also: Verubulin (has active moiety).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWDIKZJLOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238682 | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917369-31-4 | |

| Record name | Verubulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERUBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verubulin Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin hydrochloride (MPC-6827) is a synthetic small molecule that has been investigated for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults. This technical guide provides a comprehensive overview of the core mechanism of action of verubulin hydrochloride in glioblastoma, focusing on its dual role as a microtubule-destabilizing agent and a vascular-disrupting agent. This document details the molecular pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assays cited. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted anti-cancer properties.

Introduction

Glioblastoma presents a formidable therapeutic challenge due to its aggressive nature, infiltrative growth, and the protective shield of the blood-brain barrier (BBB). Standard-of-care, comprising surgical resection followed by radiotherapy and chemotherapy with temozolomide, offers limited survival benefits. Consequently, there is a critical need for novel therapeutic agents that can effectively target GBM. Verubulin hydrochloride, a quinazoline derivative, emerged as a promising candidate due to its ability to cross the BBB and exert potent cytotoxic effects on cancer cells. This guide delves into the intricate mechanisms by which verubulin hydrochloride combats glioblastoma.

Core Mechanism of Action: A Dual-Pronged Attack

Verubulin hydrochloride exerts its anti-glioblastoma effects through two primary, interconnected mechanisms:

-

Microtubule Destabilization: It acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.

-

Vascular Disruption: It targets the tumor's blood supply by disrupting the endothelial cells lining the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.

Microtubule Destabilization and Induction of Apoptosis

Verubulin binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells:

-

G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the M phase of the cell cycle, leading to an accumulation of cells in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is a complex process that is understood to involve the activation of caspases, a family of proteases that execute programmed cell death. While the precise signaling cascade for verubulin in glioblastoma has not been fully elucidated, it is proposed to follow the canonical pathway initiated by microtubule disruption. This includes the activation of initiator caspases (like caspase-9) and subsequent activation of effector caspases (like caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating the proposed signaling pathway for verubulin-induced apoptosis in glioblastoma cells.

Vascular Disrupting Activity

Glioblastomas are highly vascularized tumors, and their growth is dependent on a robust blood supply. Verubulin hydrochloride also functions as a vascular disrupting agent (VDA), targeting the tumor's existing vasculature. The mechanism is similar to its effect on tumor cells, involving the disruption of the microtubule cytoskeleton in endothelial cells. This leads to:

-

Changes in Endothelial Cell Shape: The disruption of microtubules causes endothelial cells to lose their flattened shape and become more spherical.

-

Increased Vascular Permeability: The altered cell shape and weakened cell-cell junctions lead to increased leakiness of the tumor blood vessels.

-

Inhibition of Endothelial Tube Formation: Verubulin prevents endothelial cells from forming the capillary-like structures necessary for angiogenesis.

-

Tumor Blood Flow Shutdown: The cumulative effect of these actions is a rapid reduction in blood flow within the tumor, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.

The workflow for assessing the vascular disrupting activity of verubulin is depicted below.

Quantitative Data

The efficacy of verubulin hydrochloride has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Preclinical Activity of Verubulin Hydrochloride and its Analogs

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| Verubulin (MPC-6827) | HeLa (Cervical Cancer) | Cell Viability | 4 nM | [1] |

| Verubulin (MPC-6827) | MCF-7 (Breast Cancer) | Cell Viability | 2 nM | [1] |

| Verubulin (MPC-6827) | A549 (Lung Cancer) | Cell Viability | 4 nM | [1] |

| RGN3067 (Verubulin Analog) | U87 (Glioblastoma) | Cell Viability | 560 nM | |

| RGN3067 (Verubulin Analog) | LN-18 (Glioblastoma) | Cell Viability | 117 nM |

Table 2: Clinical Efficacy of Verubulin Hydrochloride in Recurrent Glioblastoma (Phase II Study) [2]

| Patient Group | Primary Endpoint | Result |

| Bevacizumab-naïve (n=31) | 6-Month Progression-Free Survival (PFS-6) | 14% |

| Bevacizumab-refractory (n=25) | 1-Month Progression-Free Survival (PFS-1) | 20% |

| Patient Group | Median Survival from Treatment Onset | Best Overall Response (Partial Response) | Best Overall Response (Stable Disease) |

| Bevacizumab-naïve | 9.5 months | 10% (n=3) | 23% (n=7) |

| Bevacizumab-refractory | 3.4 months | 4.2% (n=1) | 21% (n=5) |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of verubulin hydrochloride.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Verubulin hydrochloride (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add verubulin hydrochloride at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot the absorbance values over time to generate polymerization curves.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Glioblastoma cell lines (e.g., U87, LN-18)

-

Complete cell culture medium

-

Verubulin hydrochloride

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of verubulin hydrochloride for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI stain.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane extract)

-

Verubulin hydrochloride

-

96-well plate

-

Inverted microscope with a camera

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of verubulin hydrochloride.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using an inverted microscope.

-

Capture images of the tube network.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

-

Conclusion

Verubulin hydrochloride demonstrates a potent anti-glioblastoma effect through a dual mechanism of action involving microtubule destabilization and vascular disruption. Its ability to cross the blood-brain barrier makes it a theoretically attractive agent for this difficult-to-treat cancer. While preclinical studies have shown promising activity, clinical trials in recurrent glioblastoma have indicated limited single-agent efficacy. Future research may explore the potential of verubulin hydrochloride in combination with other therapeutic modalities to enhance its anti-tumor effects and overcome resistance mechanisms in glioblastoma. This technical guide provides a foundational understanding of its core mechanisms to aid researchers and drug development professionals in the ongoing effort to find more effective treatments for glioblastoma.

References

- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Verubulin Hydrochloride: A Technical Guide to a Novel Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin hydrochloride (formerly known as MPC-6827) is a potent, orally bioavailable, small-molecule microtubule destabilizing agent that has demonstrated significant preclinical and clinical activity against a variety of cancer types.[1][2] As a quinazoline derivative, verubulin exerts its antineoplastic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis.[1][2] A key feature of verubulin is its ability to overcome multidrug resistance (MDR) mediated by common ABC transporters like P-glycoprotein, MRP-1, and BCRP-1, making it a promising candidate for the treatment of refractory tumors.[1] Furthermore, verubulin exhibits excellent penetration of the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) malignancies.[3] This technical guide provides an in-depth overview of the core scientific and clinical data on verubulin hydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Mechanism of Action: Microtubule Destabilization

Verubulin hydrochloride's primary mechanism of action is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Verubulin binds to the colchicine-binding site on β-tubulin, a subunit of the αβ-tubulin heterodimer.[2] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to several downstream cellular events:

-

Mitotic Spindle Disruption: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Verubulin's inhibition of microtubule formation prevents the proper assembly of the mitotic spindle.

-

G2/M Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1]

Overcoming Multidrug Resistance

A significant advantage of verubulin hydrochloride is its efficacy against cancer cells that have developed multidrug resistance. It is not a substrate for several major ATP-binding cassette (ABC) transporters, including P-glycoprotein (MDR-1), Multidrug Resistance-Associated Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP-1).[1] This allows verubulin to maintain its cytotoxic activity in tumor cells that overexpress these efflux pumps, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of verubulin hydrochloride.

Table 1: In Vitro Cytotoxicity of Verubulin Hydrochloride

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Carcinoma | 4 (optimum concentration) | [4][5] |

| MCF-7 | Breast Adenocarcinoma | 2 (optimum concentration) | [4][5] |

| A549 | Lung Carcinoma | 4 (optimum concentration) | [4][5] |

| HCT-116 | Colon Carcinoma | 0.004 µM (for apoptosis induction) | [6] |

Table 2: In Vivo Efficacy of Verubulin Hydrochloride in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| B16 | Mouse Melanoma | 7.5 mg/kg IV (single dose) | 72% on Day 7 | [3] |

| B16 | Mouse Melanoma | 1 mg/kg IV (daily for 5 days) | 22% | [3] |

| OVCAR-3 | Human Ovarian Cancer | 5 mg/kg IV (single dose) | 50% tumor regression | [3] |

| OVCAR-3 | Human Ovarian Cancer | 2.5 mg/kg/day IP (continuous infusion for 24h) | No inhibition | [3] |

Table 3: Pharmacokinetic Parameters of Verubulin Hydrochloride

| Species | Dose | Route | Cmax (ng/mL) | T½ (h) | AUC (hr*ng/mL) | Brain-to-Plasma Ratio | Reference |

| Mouse | 5 mg/kg | IV | 1291 | - | 657 | Up to 30 | [3] |

| Mouse | 1 mg/kg | IV | 105 | - | 79 | - | [3] |

| Human (GBM) | 3.3 mg/m² | IV | - | 3.2 (± 0.82) | - | High brain concentrations | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of verubulin hydrochloride.

Tubulin Polymerization Assay

This assay directly measures the effect of verubulin on the in vitro assembly of microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Verubulin hydrochloride stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer with temperature control

Protocol:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.

-

Add varying concentrations of verubulin hydrochloride (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.[7]

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in response to verubulin treatment using flow cytometry.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Verubulin hydrochloride

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of verubulin hydrochloride (e.g., 2 nM, 4 nM) for a specified duration (e.g., 24, 48, 72 hours).[8]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by verubulin using Annexin V and propidium iodide staining followed by flow cytometry.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Verubulin hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with verubulin hydrochloride (e.g., at 2x IC50 concentration) for the desired time (e.g., 48 hours).[8]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to verubulin hydrochloride's mechanism and experimental analysis.

Caption: Mechanism of action of Verubulin Hydrochloride.

Caption: Downstream apoptotic signaling cascade.

Caption: Workflow for cell cycle analysis.

Conclusion

Verubulin hydrochloride is a promising microtubule destabilizing agent with a distinct pharmacological profile. Its ability to inhibit tubulin polymerization, overcome multidrug resistance, and penetrate the blood-brain barrier underscores its potential as a valuable therapeutic for a range of cancers, including those that are difficult to treat. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical and clinical applications of this novel anticancer agent. Continued investigation into its efficacy in various tumor models and in combination with other therapies is warranted.

References

- 1. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cn.aminer.org [cn.aminer.org]

- 3. Comparison of MPC-6827 activity in xenograft models with different dosing schedules. - ASCO [asco.org]

- 4. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellmolbiol.org [cellmolbiol.org]

Preclinical Efficacy of Verubulin Hydrochloride: An In-depth Technical Guide for Cancer Researchers

Introduction

Verubulin Hydrochloride (also known as VERU-111 and MPC-6827) is a novel, orally bioavailable small molecule inhibitor of tubulin polymerization that has demonstrated potent anti-cancer activity in a wide range of preclinical cancer models.[1] By binding to the colchicine site on β-tubulin, Verubulin disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the preclinical studies of Verubulin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

In Vitro Anti-Cancer Activity

Verubulin has demonstrated potent cytotoxic and anti-proliferative effects across a variety of human cancer cell lines, with IC50 values typically in the low nanomolar range.

Table 1: IC50 Values of Verubulin (VERU-111/MPC-6827) in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Citation |

| Pancreatic Cancer | Panc-1 | 11.8 (48h) | [3] |

| AsPC-1 | 15.5 (48h) | [3] | |

| HPAF-II | 25 (48h) | [3] | |

| Ovarian Cancer | SKOV3 | 1.8 | [4] |

| OVCAR3 | 10.5 | [4] | |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 8.2-9.6 | |

| MDA-MB-468 | 8.2-9.6 | ||

| MDA-MB-453 | 8-14 | ||

| SKBR3 (HER2+) | 14 | ||

| Cervical Cancer | HeLa | 4 (optimal conc.) | [5] |

| Breast Adenocarcinoma | MCF-7 | 2 (optimal conc.) | [5] |

| Lung Adenocarcinoma | A549 | 4 (optimal conc.) | [5] |

| Melanoma & Prostate Cancer | (Panel) | Average of 5.2 | [3] |

In Vivo Anti-Cancer Efficacy

Preclinical studies in various xenograft and orthotopic animal models have consistently shown the potent anti-tumor activity of Verubulin.

Table 2: In Vivo Efficacy of Verubulin (VERU-111/MPC-6827) in Cancer Models

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Citation |

| Ovarian Cancer | Orthotopic SKOV3 Mouse Model | 10 mg/kg, oral, 5 times/week for 4 weeks | Markedly suppressed tumor growth and completely suppressed distant organ metastasis. | [6] |

| Pancreatic Cancer | AsPC-1 Xenograft Mouse Model | 50 µ g/mouse , intra-tumoral, 3 times/week for 3 weeks | Significant (P < 0.01) inhibition of xenograft tumor growth. | [7][8] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft Model | 12.5 mg/kg, oral | 80% tumor growth inhibition. | [9] |

| Prostate Cancer (Paclitaxel-Resistant) | PC3-TXR Xenograft Model | 3.3, 10, and 20 mg/kg, oral | Completely inhibited tumor growth. | [10] |

| Glioblastoma | Recurrent Glioblastoma Patients (Phase II Trial) | 3.3 mg/m², IV, weekly for 3 weeks of a 4-week cycle | Limited single-agent activity. Median survival of 9.5 months in bevacizumab-naïve patients. | [1][11] |

Mechanism of Action: Signaling Pathways

Verubulin's anti-cancer effects are mediated through the disruption of microtubule polymerization, which in turn triggers a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.

Diagram 1: Verubulin's Core Mechanism of Action```dot

Caption: Verubulin induces apoptosis through modulation of Bcl-2 family proteins and caspase activation.

Diagram 3: Involvement of p53 and JAK/STAT Pathways

Caption: Verubulin activates the p53 pathway and inhibits JAK/STAT signaling in certain cancers.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of Verubulin.

Cell Viability and IC50 Determination (MTS Assay)

-

Objective: To determine the concentration of Verubulin that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. [5] 2. Cells are treated with a range of Verubulin concentrations (e.g., 0.1 nM to 10 µM) for a specified period (typically 48 or 72 hours).

-

Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.

-

IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Xenograft Tumor Growth Assay

-

Objective: To evaluate the anti-tumor efficacy of Verubulin in a living organism.

-

Procedure (Example: Pancreatic Cancer Xenograft):

-

Athymic nude mice (4-6 weeks old) are used.

-

Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a solution of Matrigel and PBS (1:1).

-

Approximately 1x10^6 cells are injected subcutaneously or orthotopically into the flank or pancreas of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

The treatment group receives Verubulin (e.g., 50 µ g/mouse , intra-tumorally, 3 times per week) while the control group receives a vehicle control. [7] 7. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway following Verubulin treatment.

-

Procedure:

-

Cancer cells are treated with various concentrations of Verubulin for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, etc. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Verubulin on the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cancer cells are treated with Verubulin for a specified time (e.g., 24 hours).

-

Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.

-

Fixed cells are stored at -20°C for at least 2 hours.

-

The cells are then washed with PBS and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

-

Diagram 4: General Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of an anti-cancer agent like Verubulin.

The preclinical data for Verubulin Hydrochloride strongly support its development as a potent and broad-spectrum anti-cancer agent. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective inhibition of cell proliferation and induction of apoptosis in a variety of cancer models, including those resistant to conventional chemotherapies like taxanes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Verubulin and other tubulin-targeting agents. The signaling pathway diagrams offer a visual summary of its molecular effects. Further research will continue to elucidate the full potential of Verubulin in the clinical setting.

References

- 1. Microtubule targeting agents in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ScholarWorks @ UTRGV - Research Colloquium: Superparamagnetic iron oxide nanoparticles of Sabizabulin (VERU-111) for pancreatic cancer treatment [scholarworks.utrgv.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer. - ASCO [asco.org]

- 9. ascopubs.org [ascopubs.org]

- 10. | BioWorld [bioworld.com]

- 11. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Verubulin Hydrochloride's Effect on Tubulin Polymerization

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The mechanism, experimental validation, and cellular consequences of tubulin polymerization inhibition by Verubulin Hydrochloride.

Introduction: Microtubules as a Core Oncological Target

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] These polymers are formed from the self-assembly of α,β-tubulin heterodimers. The constant and tightly regulated cycling between polymerization (assembly) and depolymerization (disassembly) of microtubules, a property known as dynamic instability, is fundamental for the proper segregation of chromosomes into daughter cells.

The critical role of microtubule dynamics in mitosis makes tubulin a highly validated and successful target for cancer chemotherapy. Agents that interfere with this process can halt cell division, leading to cell cycle arrest and subsequent apoptotic cell death. Verubulin Hydrochloride (also known as MPC-6827) is a potent, orally bioavailable, small-molecule inhibitor of tubulin polymerization that has demonstrated significant antitumor activity.[1][2] This guide provides a detailed technical overview of its mechanism of action, the experimental protocols used to characterize its activity, and its downstream cellular effects.

Core Mechanism of Action: Colchicine-Site Binding and Microtubule Destabilization

Verubulin is a quinazoline derivative that functions as a microtubule-destabilizing agent.[1][3] Its primary mechanism involves direct binding to β-tubulin at the colchicine-binding site , located at the interface between the α- and β-tubulin subunits.[3]

The binding of Verubulin to this site introduces a conformational change in the tubulin dimer, rendering it incompetent for polymerization. This action has two major consequences:

-

Inhibition of Polymerization: Verubulin-bound tubulin dimers are unable to add to the growing "plus" ends of microtubules, thus directly inhibiting the formation of new microtubule polymers.[2][4]

-

Suppression of Microtubule Dynamics: By preventing the addition of new GTP-tubulin dimers, which form a stabilizing "cap" at the microtubule end, Verubulin promotes a shift towards a state of net depolymerization or "catastrophe."

This disruption of the delicate balance of microtubule dynamics leads to the disorganization of the microtubule network within the cell. During mitosis, this prevents the formation of a functional mitotic spindle, activating the Spindle Assembly Checkpoint (SAC), which halts the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key advantage of Verubulin is its ability to circumvent multidrug resistance (MDR) mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein.[2]

Quantitative Data Presentation

The efficacy of Verubulin Hydrochloride (MPC-6827) and its analogs has been quantified through both direct biochemical assays and cell-based cytotoxicity assays.

Table 1: Inhibition of In Vitro Tubulin Polymerization

| Compound | IC50 (Tubulin Polymerization) | Assay Type | Reference |

|---|---|---|---|

| MPC-6827 (Verubulin) | ~400 nM | Inhibition of MAP-rich tubulin polymerization | [3] |

| Colchicine (Reference) | ~500 nM | Inhibition of MAP-rich tubulin polymerization | [3] |

| Analog 12k | Not Reported | Binds to colchicine site | [5] |

| Analog [I] | 1.87 µM | Tubulin polymerization inhibition |[6] |

Note: IC50 values can vary based on assay conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).

Table 2: Cytotoxicity and Cellular Effects of Verubulin (MPC-6827) and Analogs

| Cell Line | Compound | IC50 / GI50 (Cytotoxicity) | Cellular Effect | Reference |

|---|---|---|---|---|

| A-375 (Melanoma) | Verubulin | 0.7 nM | Antiproliferative | [7] |

| A375/TxR (Taxol-Resistant) | Verubulin | 0.7 nM | Antiproliferative | [7] |

| HepG2 (Hepatoma) | MPC-6827 | 5.0 nM | Antiproliferative | [7] |

| HCT-116 (Colon) | MPC-6827 | EC50 = 2 nM (Caspase activation) | Pro-apoptotic | [3] |

| T47D (Breast) | MPC-6827 | EC50 = 2 nM (Caspase activation) | Pro-apoptotic | [3] |

| A549 (Lung) | Analog 2c | 1 nM | Cytotoxic | [8] |

| MCF7 (Breast) | Analog 2c | 4 nM | Cytotoxic | [8] |

| A549 (Lung) | MPC-6827 | 10 nM causes microtubule disruption | Microtubule Disruption | [2][3] |

| Multiple Lines | MPC-6827 | N/A | Pronounced G2/M Arrest |[3][4] |

Experimental Protocols

Characterizing the activity of a tubulin polymerization inhibitor like Verubulin involves a multi-step process, from direct biochemical assays to cell-based functional assays.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, >99% pure tubulin protein (e.g., from Cytoskeleton, Inc.) to a final concentration of 3 mg/mL in a general tubulin buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[9]

-

Prepare serial dilutions of Verubulin Hydrochloride and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer, DMSO as vehicle) in G-PEM buffer.

-

-

Assay Execution:

-

Data Acquisition:

-

Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the initial rate of polymerization for each concentration.

-

Determine the IC50 value, which is the concentration of Verubulin required to inhibit the initial rate of polymerization by 50% compared to the vehicle control.[2]

-

Protocol: Cellular Microtubule Network Visualization (Immunofluorescence)

This cell-based assay provides visual confirmation of a compound's microtubule-disrupting activity in an intact cellular environment.

Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells with varying concentrations of Verubulin Hydrochloride (e.g., 10 nM) or vehicle control for a defined period (e.g., 1-3 hours).[3]

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-β-tubulin) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI or Hoechst 33342.[3]

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope.

-

Observe the disruption, fragmentation, and diffuse staining of tubulin in Verubulin-treated cells compared to the well-defined filamentous network in control cells.[2]

-

Downstream Signaling: From Mitotic Arrest to Apoptosis

The inhibition of tubulin polymerization by Verubulin sets off a well-defined signaling cascade that culminates in apoptosis. The inability to form a proper mitotic spindle and correctly align chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC prevents the cell from entering anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6][10]

This sustained arrest is an apoptotic signal. It leads to the modulation of key cell death regulators, including proteins from the Bcl-2 family. This ultimately results in the activation of effector caspases (e.g., caspase-3), which execute the apoptotic program by cleaving critical cellular substrates, leading to the characteristic morphological changes of cell death.

Conclusion

Verubulin Hydrochloride is a potent microtubule-destabilizing agent that exerts its anticancer effects by directly inhibiting tubulin polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. Its high potency, demonstrated through in vitro and cell-based assays, and its ability to overcome common multidrug resistance mechanisms, establish Verubulin as a significant compound in the field of oncology research. The detailed experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued investigation and development of Verubulin and its derivatives as next-generation tubulin-targeting cancer therapeutics.[1]

References

- 1. Verubulin and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. webapps.myriad.com [webapps.myriad.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of Verubulin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin Hydrochloride (also known as MPC-6827) is a synthetic small molecule that has been investigated for its potent antineoplastic properties. This technical guide provides a comprehensive overview of the pharmacological profile of Verubulin Hydrochloride, including its dual mechanisms of action, preclinical efficacy in a range of cancer models, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.

Introduction

Verubulin Hydrochloride is the hydrochloride salt form of Verubulin, a quinazoline derivative with a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol .[1] It has emerged as a promising anti-cancer agent due to its dual-acting mechanism that targets both tumor cell proliferation and the tumor microenvironment.[2] A significant attribute of Verubulin is its ability to circumvent certain mechanisms of multidrug resistance, a common challenge in cancer chemotherapy.[3] Furthermore, its capacity to cross the blood-brain barrier has made it a candidate for the treatment of central nervous system malignancies.[2][4]

Mechanism of Action

Verubulin Hydrochloride exerts its anticancer effects through two primary mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.

2.1. Microtubule Destabilization

Verubulin binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2][3]

Figure 1: Signaling pathway of Verubulin-induced apoptosis.

2.2. Vascular Disruption

In addition to its direct effects on tumor cells, Verubulin also functions as a vascular disrupting agent (VDA).[2][6] It selectively targets the immature and poorly formed vasculature characteristic of solid tumors. By disrupting the microtubule cytoskeleton of endothelial cells, Verubulin causes a rapid change in cell shape, leading to increased vascular permeability, vessel collapse, and ultimately, a shutdown of blood flow to the tumor core.[6] This results in acute ischemia and extensive necrosis of tumor tissue.[3]

Figure 2: Mechanism of Verubulin as a vascular disrupting agent.

Preclinical Pharmacology

3.1. In Vitro Cytotoxicity

Verubulin has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values in the low nanomolar range. Notably, its efficacy is maintained in multidrug-resistant (MDR) cell lines, as it is not a substrate for common efflux pumps like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[1]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A-375 | Melanoma | 0.7 | [7] |

| A375/TxR | Taxol-Resistant Melanoma | 0.7 | [7] |

| HCT-116 | Colon Carcinoma | 4 | |

| MCF-7 | Breast Adenocarcinoma | 2.1 | |

| VA-13 | - | - | [8] |

| HEK293T | - | - | [8] |

3.2. In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition with Verubulin treatment across various cancer types.

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |

| B16 | Mouse Melanoma | 7.5 mg/kg (IV, single dose) | 72% TGI on day 7 | |

| OVCAR-3 | Human Ovarian Cancer | 5 mg/kg (IV, single dose) | 50% regression | |

| A549/TxR | Paclitaxel-Resistant Lung Cancer | 7.5 mg/kg (oral) | 69.0% | [2] |

| A549/TxR | Paclitaxel-Resistant Lung Cancer | 12.5 mg/kg (oral) | 77.7% | [2] |

Clinical Pharmacology

4.1. Pharmacokinetics

Limited human pharmacokinetic data is available. In a Phase I trial in patients with relapsed glioblastoma multiforme, the mean plasma half-life of Verubulin was determined.

| Parameter | Value | Patient Population | Reference |

| Mean Plasma Half-life (t½) | 3.2 hours (SD = 0.82) | Relapsed Glioblastoma Multiforme | [3] |

4.2. Clinical Trials

Verubulin has been evaluated in several clinical trials, primarily in patients with brain tumors and other solid tumors.

Phase I Trial in Refractory Solid Tumors (NCT00394446) This was a multiple-dose study to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of Verubulin in patients with refractory solid tumors.[1]

Phase I/II Trials in Glioblastoma Multiforme A Phase I study of Verubulin in combination with carboplatin in patients with relapsed glioblastoma multiforme established a maximum tolerated dose of 3.3 mg/m².[3] In this study, 2 of 19 patients achieved a partial response, and 5 had stable disease.[3] The median progression-free survival (PFS) was 8 weeks, with a 6-month PFS rate of 21%.[3]

A subsequent Phase II trial evaluated single-agent Verubulin at 3.3 mg/m² in two cohorts of patients with recurrent glioblastoma: bevacizumab-naïve (Group 1) and bevacizumab-refractory (Group 2).[9]

| Outcome | Group 1 (Bevacizumab-Naïve) | Group 2 (Bevacizumab-Refractory) | Reference |

| Number of Patients | 31 | 25 | [9] |

| 6-Month Progression-Free Survival (PFS-6) | 14% | - | [9] |

| 1-Month Progression-Free Survival (PFS-1) | - | 20% | [9] |

| Median Survival | 9.5 months | 3.4 months | [9] |

| Partial Response (PR) | 10% (n=3) | 4.2% (n=1) | [9] |

| Stable Disease (SD) | 23% (n=7) | 21% (n=5) | [9] |

The trial was terminated early for futility, concluding that Verubulin as a single agent had limited activity in this patient population.[9]

Experimental Protocols

5.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Figure 3: Workflow for in vitro tubulin polymerization assay.

Protocol:

-

Reconstitute lyophilized tubulin (e.g., >99% pure bovine tubulin) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).[4]

-

In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.[4]

-

Add varying concentrations of Verubulin Hydrochloride (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) to the wells.[4]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour to monitor the kinetics of tubulin polymerization.[4]

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

5.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Verubulin.

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask and allow them to adhere overnight.

-

Treat the cells with various concentrations of Verubulin Hydrochloride or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Verubulin's mechanism of action.

5.3. Apoptosis Assay by Annexin V Staining

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Figure 5: Workflow for Annexin V apoptosis assay.

Protocol:

-

Seed and treat cells with Verubulin Hydrochloride as described for the cell cycle analysis.

-

Harvest both the floating (apoptotic) and adherent cells.[10]

-

Wash the cells twice with cold PBS and centrifuge.[10]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and a vital dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

5.4. In Vivo Vascular Disrupting Activity Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a well-established in vivo model to assess angiogenesis and the effects of vascular disrupting agents.

Protocol:

-

Fertilized chicken eggs are incubated for 10 days.[11]

-

A small window is made in the eggshell to expose the CAM.

-

A sterile filter disk or gelatin sponge impregnated with Verubulin Hydrochloride or a vehicle control is placed on the CAM.[12]

-

The window is sealed, and the eggs are incubated for an additional 2-3 days.[11]

-

The CAM is then excised and examined under a microscope.

-

The anti-angiogenic or vascular-disrupting effect is quantified by measuring changes in the number, length, and branching of blood vessels in the treated area compared to the control.

Conclusion

Verubulin Hydrochloride is a potent, dual-acting anticancer agent that inhibits microtubule polymerization and disrupts tumor vasculature. It has demonstrated significant preclinical activity in a variety of cancer models, including those resistant to conventional chemotherapies. While clinical trials in recurrent glioblastoma showed limited single-agent efficacy, its unique properties, such as blood-brain barrier penetration and activity in MDR models, suggest that further investigation, potentially in combination with other therapies or in different cancer types, may be warranted. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Investigational Studies of Verubulin Hydrochloride for Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verubulin Hydrochloride (MPC-6827) is an investigational, small-molecule, microtubule-destabilizing agent that has demonstrated potent cytotoxic activity against a broad spectrum of solid tumors in both preclinical and clinical studies. As a colchicine-binding site inhibitor, Verubulin disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. A key characteristic of this agent is its ability to overcome multidrug resistance mediated by common ABC transporters and its significant penetration of the blood-brain barrier. This technical guide provides a comprehensive overview of the investigational studies of Verubulin Hydrochloride, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical trials, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Verubulin Hydrochloride exerts its antineoplastic effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death.

Signaling Pathway

The primary signaling pathway initiated by Verubulin involves the disruption of microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.

Verubulin Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of verubulin hydrochloride's (also known as MPC-6827) permeability across the blood-brain barrier (BBB). Verubulin hydrochloride is a novel microtubule-disrupting agent that has garnered significant interest for its potential in treating central nervous system (CNS) malignancies, largely due to its remarkable ability to penetrate the brain.[1][2] This guide provides a comprehensive overview of its BBB permeability, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of Blood-Brain Barrier Permeability

Verubulin hydrochloride demonstrates extensive distribution into brain tissue, a critical attribute for any CNS-targeted therapeutic.[1] Preclinical studies in various animal models have consistently shown high brain-to-plasma concentration ratios, indicating that the compound not only crosses the BBB but also accumulates in the brain.[3][4][5]

| Parameter | Species | Value | Reference(s) |

| Brain/Plasma Exposure Ratio | Mouse | 16 | [1] |

| Mouse | 14 | [4] | |

| Mouse, Rat, Dog | 14-30 | [3][6] | |

| Mouse, Beagle | 14-58 | [7] | |

| LogP ([11C]MPC-6827) | Not Specified | ~2.9 | [3] |

| Plasma Protein Binding | Rat | 98% - 98.3% | [1][4] |

| Human | 98.2% | [1][4] |

An ideal LogP value for a brain-penetrant drug is typically between 2 and 3, and verubulin hydrochloride's LogP of approximately 2.9 aligns with its observed high BBB permeability.[3] Despite high plasma protein binding, a significant fraction of the drug is still able to cross the BBB and reach its target in the CNS.[1][4]

Mechanisms of Action and Signaling Pathways

Verubulin hydrochloride exerts its anti-cancer effects through a dual mechanism of action: inhibition of tubulin polymerization and vascular disruption.[1][2]

Tubulin Polymerization Inhibition

As a microtubule-destabilizing agent, verubulin binds to the colchicine site on tubulin, preventing the polymerization of microtubules.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2]

Figure 1. Signaling pathway of verubulin's anti-cancer effect via tubulin inhibition.

Vascular Disrupting Action

In addition to its direct cytotoxic effects, verubulin acts as a vascular disrupting agent (VDA), selectively targeting the tumor vasculature.[1][2] This action is also initiated by the depolymerization of microtubules within the tumor endothelial cells. The disruption of the endothelial cytoskeleton triggers a signaling cascade involving the RhoA/ROCK pathway, leading to increased actin-myosin contractility, breakdown of cell-cell junctions, and ultimately, increased vascular permeability and a shutdown of tumor blood flow.

Figure 2. Signaling pathway of verubulin's vascular disrupting effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the blood-brain barrier permeability of verubulin hydrochloride.

In Vivo Determination of Brain-to-Plasma Ratio in Mice

This protocol outlines the procedure for quantifying the distribution of verubulin hydrochloride between the brain and plasma in a mouse model.

1. Animal Model and Dosing:

-

Species: Male athymic nude mice.

-

Drug Formulation: Verubulin hydrochloride dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Dosing: A single intravenous (IV) injection of 2.5 mg/kg verubulin hydrochloride is administered via the tail vein.[4]

2. Sample Collection:

-

Blood and brain samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]

-

At each time point, a cohort of mice is anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately following blood collection, the mice are euthanized, and the brains are excised, rinsed in cold saline, blotted dry, and weighed.

3. Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

-

Brain Homogenate: Whole brains are homogenized in a specific volume of purified water (e.g., 3 volumes of water to the brain weight) using a mechanical homogenizer. The homogenates are then stored at -80°C.[4]

4. Bioanalytical Method (LC-MS/MS):

-

Concentrations of verubulin hydrochloride in plasma and brain homogenate are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is performed by adding a solvent (e.g., acetonitrile) containing an internal standard to the plasma and brain homogenate samples. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water and acetonitrile with an additive like formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for verubulin and the internal standard.

5. Data Analysis:

-

The brain-to-plasma concentration ratio is calculated for each time point by dividing the concentration of verubulin in the brain homogenate (in ng/g) by the concentration in the plasma (in ng/mL).

Figure 3. Experimental workflow for in vivo brain-to-plasma ratio determination.

In Vitro Plasma Protein Binding Assay

This protocol describes the determination of the extent to which verubulin hydrochloride binds to plasma proteins using equilibrium dialysis.

1. Materials:

-

Plasma: Pooled human or rat plasma.

-

Dialysis Device: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Test Compound: Verubulin hydrochloride stock solution in a suitable solvent (e.g., DMSO).

2. Procedure:

-

The dialysis membrane is pre-conditioned according to the manufacturer's instructions.

-

The dialysis plate is assembled with the membrane separating the wells into two chambers: a plasma chamber and a buffer chamber.

-

Verubulin hydrochloride is added to the plasma to a final concentration (e.g., 1 µM).

-

The plasma containing verubulin is added to the plasma chamber, and an equal volume of PBS is added to the buffer chamber.

-

The plate is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

3. Sample Analysis:

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

The concentration of verubulin in each aliquot is determined by LC-MS/MS.

4. Data Calculation:

-

The fraction unbound (fu) is calculated as the ratio of the concentration of verubulin in the buffer chamber to the concentration in the plasma chamber at equilibrium.

-

The percentage of plasma protein binding is calculated as (1 - fu) x 100%.

In Vitro Blood-Brain Barrier Permeability Assay (Representative Protocol)

While a specific published protocol for verubulin is not available, this representative protocol using a cell-based Transwell model is a standard method for assessing BBB permeability.

1. Cell Culture:

-

Cell Line: A suitable cell line that forms tight junctions, such as Caco-2 or MDCK-MDR1 cells, is used. For BBB studies, co-culture with astrocytes can enhance the barrier properties.

-

Seeding: The endothelial cells are seeded onto the apical side of a semi-permeable membrane in a Transwell insert and cultured until a confluent monolayer is formed. The integrity of the monolayer is monitored by measuring the transendothelial electrical resistance (TEER).

2. Permeability Assay:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Verubulin hydrochloride is added to the apical (donor) chamber at a defined concentration.

-

At various time points, samples are taken from the basolateral (receiver) chamber.

-

The concentration of verubulin in the receiver chamber is quantified by LC-MS/MS.

3. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

To assess the role of efflux transporters, the assay can be performed in the reverse direction (basolateral to apical), and the efflux ratio (Papp(B-A) / Papp(A-B)) is calculated.

This comprehensive guide provides a detailed overview of the blood-brain barrier permeability of verubulin hydrochloride, equipping researchers and drug development professionals with the necessary information to understand and further investigate this promising CNS-targeted therapeutic agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular RhoJ is an effective and selective target for tumor angiogenesis and vascular disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]

Early-Phase Clinical Trials of Verubulin Hydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin Hydrochloride (also known as MPC-6827 and Azixa) is a small-molecule, microtubule-destabilizing agent that has been investigated in early-phase clinical trials for the treatment of various cancers, most notably glioblastoma multiforme (GBM). Verubulin functions by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization, disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] Its ability to cross the blood-brain barrier and evade multidrug resistance pumps has made it a candidate for treating central nervous system malignancies.[3] This technical guide provides an in-depth overview of the early-phase clinical trials of Verubulin Hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Mechanism of Action

Verubulin exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular trafficking.[2] It specifically binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

References

- 1. A phase 2 trial of verubulin for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Verubulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin Hydrochloride (MPC-6827) is a potent, small-molecule, microtubule-destabilizing agent that binds to the colchicine site of tubulin.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Verubulin has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, including those with multidrug resistance.[3] Furthermore, it possesses vascular disrupting properties, adding to its potential as an anticancer therapeutic. This document provides detailed protocols for assessing the in vitro cytotoxicity of Verubulin Hydrochloride using common colorimetric assays and summarizes its effects on various cancer cell lines.

Mechanism of Action

Verubulin Hydrochloride exerts its cytotoxic effects through a dual mechanism:

-

Inhibition of Tubulin Polymerization: By binding to the colchicine site on β-tubulin, Verubulin prevents the polymerization of tubulin dimers into microtubules.[1][4] This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, leading to controlled cell death.[6] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.

Data Presentation: In Vitro Cytotoxicity of Verubulin Hydrochloride

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verubulin Hydrochloride in various human cancer cell lines, as determined by in vitro cytotoxicity assays.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 5 |

| K562 | Chronic Myelogenous Leukemia | 5 |

| A549 | Lung Carcinoma | 10 |

| MCF7 | Breast Adenocarcinoma | 2.1 |

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and incubation time.

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Verubulin Hydrochloride

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture target cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Verubulin Hydrochloride in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the Verubulin Hydrochloride stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Verubulin Hydrochloride. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Verubulin Hydrochloride concentration to determine the IC50 value.

-

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.

Materials:

-

Verubulin Hydrochloride

-

Target cancer cell lines

-